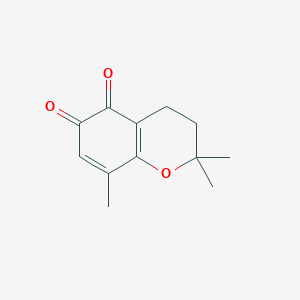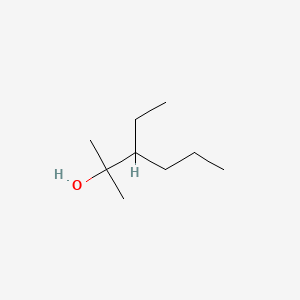
3-Ethyl-2-methylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylhexan-2-ol: is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has ethyl and methyl substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes, which can be further hydrated to form alcohols like 3-ethyl-2-methylhexan-2-ol, is the dehydration of alcohols.
Hydration of Alkenes: Another method involves the hydration of alkenes. The alkene is treated with water in the presence of an acid catalyst to form the corresponding alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of the corresponding ketone or aldehyde using hydrogen gas and a metal catalyst such as palladium or platinum.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-2-methylhexan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
Chemistry:
Solvent: 3-Ethyl-2-methylhexan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.
Medicine:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Plasticizers: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Fragrances: It is also used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: 3-Ethyl-2-methylhexan-2-ol interacts with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, which can further participate in various metabolic pathways.
Cell Membrane Interaction: As a solvent, it can interact with cell membranes, affecting their permeability and fluidity.
Comparaison Avec Des Composés Similaires
2-Methyl-3-ethylhexanol: Similar in structure but with different positioning of the ethyl and methyl groups.
3-Methyl-3-hexanol: Another secondary alcohol with a similar molecular formula but different substituent arrangement
Uniqueness:
Structural Configuration: The unique positioning of the ethyl and methyl groups on the hexane chain gives 3-ethyl-2-methylhexan-2-ol distinct chemical and physical properties compared to its isomers.
Reactivity: Its reactivity in oxidation, reduction, and substitution reactions is influenced by the steric and electronic effects of the substituents.
Propriétés
Numéro CAS |
66794-02-3 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
3-ethyl-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3 |
Clé InChI |
HTOYXTGJEOUKPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


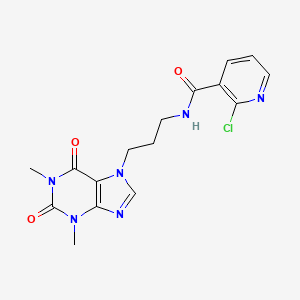
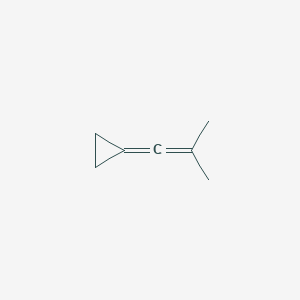

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
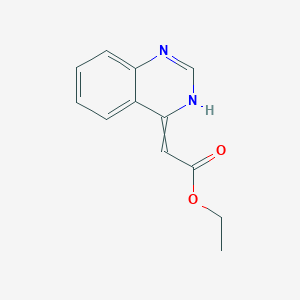
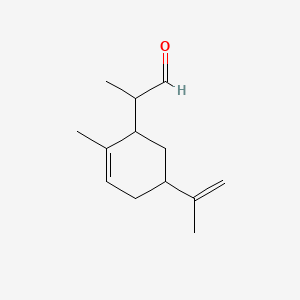
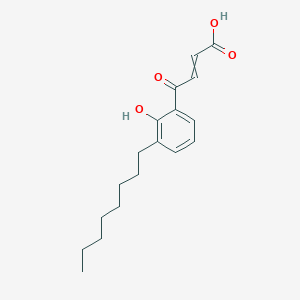

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
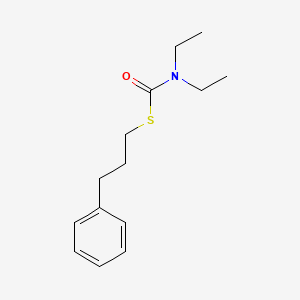
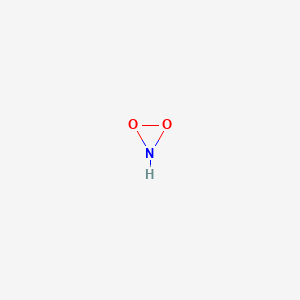
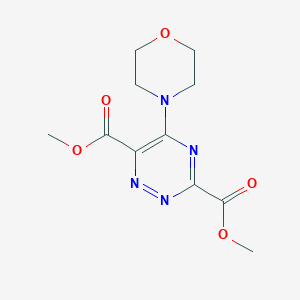
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
